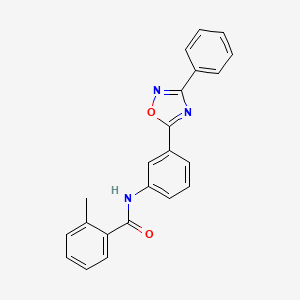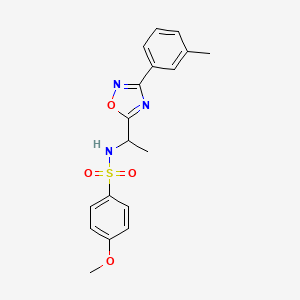
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide, also known as MTSES, is a sulfhydryl-reactive compound that is widely used in scientific research. MTSES has a unique chemical structure that makes it a valuable tool for studying the biological functions of proteins and enzymes.
作用機序
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide modifies the activity of proteins and enzymes by reacting with the sulfhydryl groups of cysteine residues. This reaction can lead to the formation of disulfide bonds, the modification of protein structure, and the alteration of enzymatic activity. This compound has been shown to be a potent inhibitor of cysteine proteases and ion channels, making it a valuable tool for studying these proteins.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that make it a valuable tool for scientific research. This compound can modify the activity of proteins and enzymes, leading to changes in cellular function and signaling. This compound has been shown to be a potent inhibitor of cysteine proteases, which are important enzymes involved in a number of diseases, including cancer. This compound has also been shown to modulate the activity of ion channels, which are important for the regulation of cellular excitability and neurotransmission.
実験室実験の利点と制限
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has several advantages for lab experiments, including its ability to modify the activity of proteins and enzymes, its relatively simple synthesis, and its availability. However, this compound also has some limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for non-specific reactions with other cellular components.
将来の方向性
There are several future directions for research involving 4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. One area of interest is the development of new sulfhydryl-reactive compounds that are more specific and less toxic than this compound. Another area of interest is the use of this compound in the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, the use of this compound in the study of protein folding and stability is an area of ongoing research. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new insights into the structure and function of proteins and enzymes.
合成法
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-thiol with 1-(2-chloroethyl)-4-methoxybenzene, followed by sulfonation with chlorosulfonic acid. The final product is purified using column chromatography and recrystallization. The synthesis of this compound is relatively straightforward and can be performed in most organic chemistry laboratories.
科学的研究の応用
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is widely used in scientific research as a sulfhydryl-reactive compound that can modify the activity and function of proteins and enzymes. This compound has been used to study the structure and function of ion channels, transporters, and enzymes. It has also been used to investigate the role of sulfhydryl groups in protein folding, stability, and regulation. This compound is a valuable tool for understanding the biochemical and physiological processes that govern cellular function and disease.
特性
IUPAC Name |
4-methoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12-5-4-6-14(11-12)17-19-18(25-20-17)13(2)21-26(22,23)16-9-7-15(24-3)8-10-16/h4-11,13,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJDYZXECNXZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




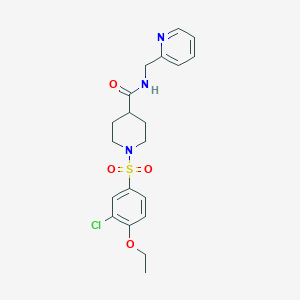

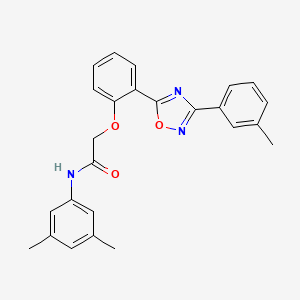
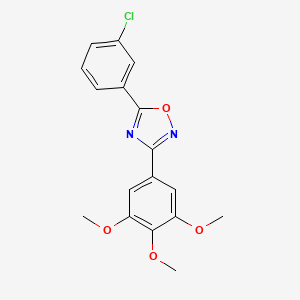




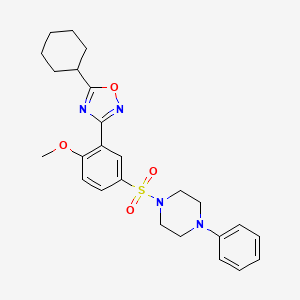
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzoyl)piperidine-4-carboxamide](/img/structure/B7701386.png)
